molecular formula C7H13O5PS B033344 Methacrifos CAS No. 62610-77-9

Methacrifos

Cat. No. B033344
CAS RN: 62610-77-9
M. Wt: 240.22 g/mol
InChI Key: NTAHCMPOMKHKEU-AATRIKPKSA-N
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Description

Methacrifos is a chemical entity that has garnered attention in scientific research due to its unique properties and potential applications. Its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties have been studied extensively to explore its applications across various fields.

Synthesis Analysis

Methacrifos and related compounds, such as methacrylates, are synthesized through various chemical processes. The synthesis involves controlled reactions under specific conditions to achieve low polydispersity and controlled-structure polymers. For instance, the ring-opening reaction of 2-aminoethyl methacrylate with D-gluconolactone followed by atom transfer radical polymerization is a method used for the synthesis of sugar methacrylate polymers with controlled structures (R. Narain & S. Armes, 2002). Other methods include the polymerization of N-methacryloyl-L-leucyl-L-alanine methyl ester to produce polymers with high molecular weight and thermal stability (H. Murata, F. Sanda & T. Endo, 1996).

Molecular Structure Analysis

The molecular structure of methacrifos-related compounds, such as methacrylates, is crucial for determining their properties and applications. Studies on the stereochemistry of isomeric methacrylic polymers derived from aminosalicylic acids reveal the impact of the position of functional groups on the polymer's stereochemical structure (C. Elvira & J. S. Román, 1997). The synthesis and characterization of methacrylate phospho-silicate hybrids demonstrate the formation of dense networked structures through sol–gel reaction and addition polymerization (Aravindaraj G. Kannan, N. Choudhury & N. Dutta, 2007).

Chemical Reactions and Properties

Methacrifos and similar compounds undergo various chemical reactions that define their properties. For instance, the polymerization of methyl methacrylate using specific catalysts and initiators results in star-shaped polymers with controlled molecular weights (Yougen Chen et al., 2011). The exploration of polymethacrylate structure-property correlations highlights advances in the synthesis and characterization of polymethacrylates for high-performance applications (P. Holmes, M. Bohrer & J. Kohn, 2008).

Physical Properties Analysis

The physical properties of methacrifos-related compounds are essential for their application in various domains. Research on poly(methyl methacrylate) nanoparticles demonstrates the achievement of nanoparticles with specific particle sizes under mild reaction conditions (Chaiwat Norakankorn et al., 2007). The conformational structure of methacrylate radicals, as studied by electron spin resonance spectroscopy, provides insights into the structural dynamics from small molecule radicals to polymer radicals (A. Matsumoto & B. Giese, 1996).

Chemical Properties Analysis

Understanding the chemical properties of methacrifos and its derivatives enables the development of materials with desired functionalities. The review of poly (methyl methacrylate) (PMMA) properties outlines the essential chemistry of PMMA, including solubility, hydrolysis, and thermal decomposition, which are crucial for its applications in various fields (U. Ali, K. J. A. Karim & N. Buang, 2015).

Scientific Research Applications

Health and Safety Studies

  • Methyl methacrylate (MMA), a monomer used in various surgical and dental procedures, has been studied for its effects on health, particularly regarding respiratory tract injuries. Studies conducted on rats revealed significant respiratory damage and oxidative stress when exposed to MMA, emphasizing the need for adequate protection systems in workplaces where MMA is used (Aydın et al., 2002).

Environmental Monitoring

  • The detection of pesticide residues in plants, including methacrifos, is crucial for ensuring the quality of agricultural products. GC-MS (Gas Chromatography-Mass Spectrometry) techniques have been employed to detect these residues, highlighting the importance of monitoring methacrifos use in agriculture (Huang Lin, 2014).

Drug Delivery and Biomedical Applications

  • Research into thiolated chitosan--Poly(methacrylic acid) nanoparticles reveals their potential as local mucoadhesive delivery systems, particularly for metronidazole benzoate in treating periodontal diseases. This study highlights the advantages of formulating medications into nanoparticles for targeted and sustained release (Saboktakin et al., 2011).
  • Gelatin methacryloyl (GelMA) hydrogels, due to their biological properties and tunable physical characteristics, are widely used in tissue engineering, cell research, drug and gene delivery, and biosensing. Their similarity to the extracellular matrix makes them ideal for various biomedical applications (Yue et al., 2015).

Material Science and Engineering

  • Studies on the mechanical properties and polymerizing behavior of methyl-methacrylate autopolymerizing resin, utilized in diverse applications, reveal the impact of curing environment on its strength, stiffness, and hardness. These insights are vital for improving these properties in various industrial applications (Ogawa & Hasegawa, 2005).
  • Modified methacrylate hydrogels have shown promise in tissue repair after spinal cord injury, indicating their potential in medical research and treatment strategies (Hejčl et al., 2018).
  • The development of composite materials based on poly(methacrylic acid) and hydroxyapatite for dental applications exemplifies the use of methacrylic acid in creating materials with strong electrostatic interactions, beneficial for dental medicine (Cucuruz et al., 2016).

Safety And Hazards

Methacrifos is classified as harmful if swallowed and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name

methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAHCMPOMKHKEU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COP(=S)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\OP(=S)(OC)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058144
Record name Methacrifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacrifos

CAS RN

62610-77-9
Record name trans-Methacrifos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62610-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrifos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacrifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACRIFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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